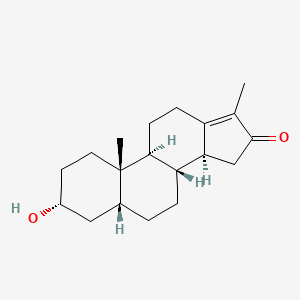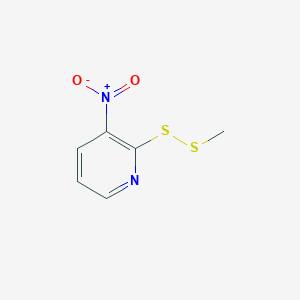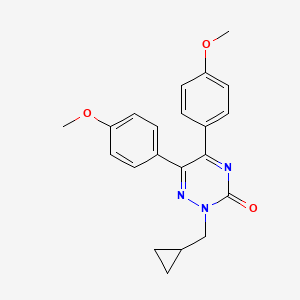
Dizatrifone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- (chemical formula:
- It falls within the field of biopharmaceuticals, specifically focusing on cancer and immunological diseases.
- The compound is developed by Dizal Pharma , a company dedicated to discovering, developing, and commercializing differentiated therapeutics .
- While I don’t have extensive information on its history, this compound has gained attention due to its potential therapeutic applications.
DIZATRIFONE: C21H21N3O3
) is a compound with the CAS number 92257-40-4 .Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for DIZATRIFONE are not readily available in the sources I accessed.
- industrial production methods likely involve advanced organic synthesis techniques to achieve the desired structure.
Chemical Reactions Analysis
- DIZATRIFONE may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type, but without further data, I cannot provide precise details.
- The major products formed from these reactions would also vary based on the reaction pathway.
Scientific Research Applications
- DIZATRIFONE’s applications span multiple fields:
Chemistry: It could serve as a building block for other compounds or be used in synthetic chemistry.
Biology: Researchers might explore its effects on cellular processes or biological pathways.
Medicine: Investigating its potential as a drug candidate for cancer or immunological disorders.
Industry: It may find use in specialized chemical processes or materials.
Mechanism of Action
- Unfortunately, the specific mechanism by which DIZATRIFONE exerts its effects remains undisclosed.
- Molecular targets and pathways involved would require further research and clinical studies.
Comparison with Similar Compounds
- DIZATRIFONE’s uniqueness lies in its molecular structure and potential applications.
- Similar compounds are not explicitly listed in the available information, but further exploration could reveal related molecules.
Properties
CAS No. |
92257-40-4 |
|---|---|
Molecular Formula |
C21H21N3O3 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C21H21N3O3/c1-26-17-9-5-15(6-10-17)19-20(16-7-11-18(27-2)12-8-16)23-24(21(25)22-19)13-14-3-4-14/h5-12,14H,3-4,13H2,1-2H3 |
InChI Key |
DMEHEIWCWDNUBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC4CC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC4CC4 |
Key on ui other cas no. |
92257-40-4 |
Synonyms |
5,6-bis(4-methoxyphenyl)-2-cyclopropylmethyl-1,2,4-triazin-3-one dizatrifone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


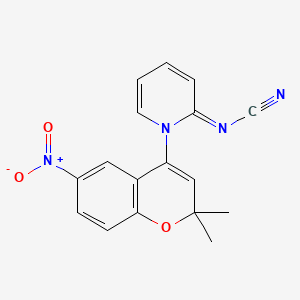
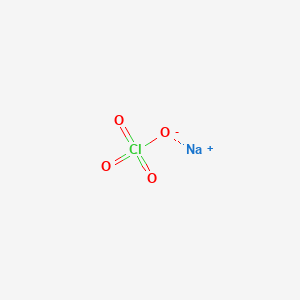
![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)
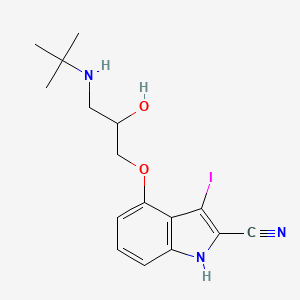
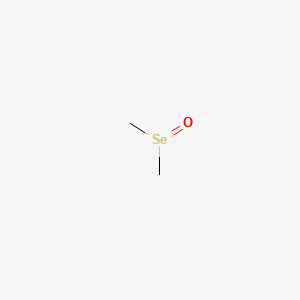
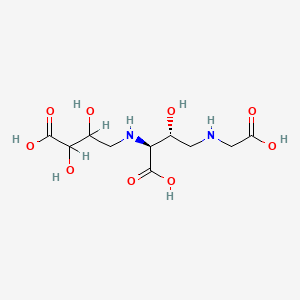
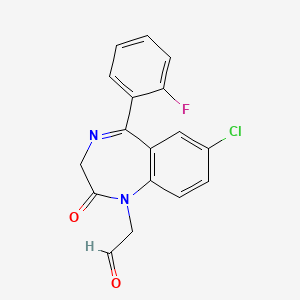
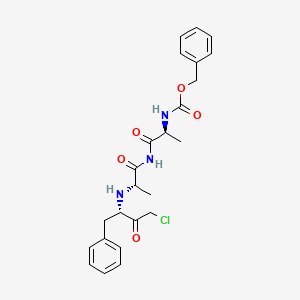
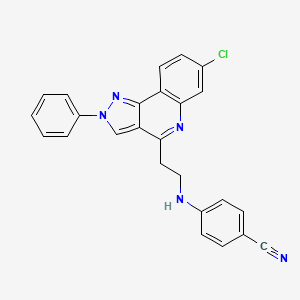
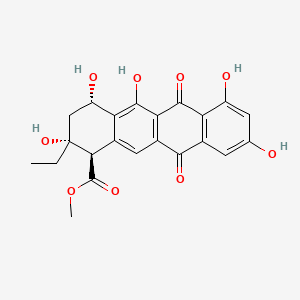
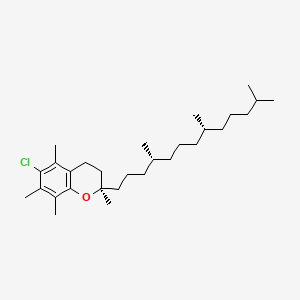
![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)
